Saframycin Y3 - 98205-62-0

Saframycin Y3

Catalog Number: EVT-1538090
CAS Number: 98205-62-0
Molecular Formula: C29H33N5O7
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Saframycin Y3 is a member of the saframycin family, which consists of natural products known for their potent antitumor properties. These compounds are characterized by a unique tetrahydroisoquinoline structure and are primarily produced by certain strains of Streptomyces bacteria. Saframycin Y3 specifically is recognized as an aminated derivative of saframycin A, showcasing enhanced biological activity compared to its predecessors. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and its unique biosynthetic pathways.

Source

Saframycin Y3 is derived from the Streptomyces lavendulae NRRL 11002 strain, which is known for producing various saframycin analogs. The biosynthetic gene cluster responsible for the production of saframycins has been characterized, revealing insights into the enzymatic processes involved in their synthesis. Notably, Pseudomonas fluorescens has also been engineered to produce saframycin Y3 through heterologous expression techniques, indicating the versatility of microbial systems in generating complex natural products .

Classification

Chemically, saframycin Y3 belongs to the class of alkaloids, specifically within the tetrahydroisoquinoline family. These compounds are notable for their diverse biological activities, including antibacterial and anticancer properties. Saframycin Y3 is classified as a nonribosomal peptide, synthesized through nonribosomal peptide synthetases that facilitate the assembly of amino acid building blocks into complex structures.

Synthesis Analysis

Methods

The synthesis of saframycin Y3 can be achieved through both natural biosynthetic pathways and synthetic methodologies. Natural production involves the fermentation of Streptomyces species, while synthetic approaches often employ chemo-enzymatic techniques to yield this compound efficiently.

Technical Details:

  1. Biosynthetic Pathway: The biosynthesis of saframycin Y3 involves a series of enzymatic reactions catalyzed by nonribosomal peptide synthetases. The specific gene cluster contains multiple open reading frames that encode enzymes responsible for assembling the core structure of saframycin .
  2. Chemo-Enzymatic Synthesis: Recent advances have introduced chemo-enzymatic methods that combine chemical synthesis with enzymatic transformations to produce saframycin Y3 from simpler precursors. This hybrid approach allows for greater control over stereochemistry and yield .
Molecular Structure Analysis

Structure

The molecular structure of saframycin Y3 features a complex arrangement characteristic of tetrahydroisoquinoline alkaloids. It includes multiple chiral centers and functional groups that contribute to its biological activity.

Data:

  • Chemical Formula: C₁₄H₁₅N₃O₄
  • Molecular Weight: 285.29 g/mol
  • Structural Features: The structure includes a bicyclic framework with nitrogen-containing heterocycles and hydroxyl groups that are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Saframycin Y3 undergoes various chemical reactions that facilitate its conversion to other analogs or derivatives. One significant reaction is its transformation into saframycin A via deamination processes.

Technical Details:

  1. Deamination: Studies have shown that saframycin Y3 can be converted to saframycin A through enzymatic deamination, which removes an amino group while retaining the core structure .
  2. Functional Group Modifications: The compound can also undergo modifications such as methylation or hydroxylation, allowing for the exploration of structure-activity relationships in drug development .
Mechanism of Action

Process

The mechanism by which saframycin Y3 exerts its antitumor effects involves interference with DNA function. It is believed to interact with DNA through alkylation, leading to strand breaks and ultimately inducing apoptosis in cancer cells.

Data:

  • Target Interaction: Saframycin Y3 targets nucleophilic sites on DNA, which disrupts replication and transcription processes.
  • Biological Activity: In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, supporting its potential as a therapeutic agent .
Physical and Chemical Properties Analysis

Physical Properties

Saframycin Y3 exhibits several noteworthy physical properties:

  • Appearance: Typically found as a yellowish powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

The chemical properties include:

  • Stability: Stable under acidic conditions but may degrade under alkaline environments.
  • Reactivity: Exhibits reactivity towards electrophiles due to the presence of nucleophilic sites within its structure.

Relevant analyses often involve high-performance liquid chromatography to assess purity and concentration during synthesis .

Applications

Scientific Uses

Saframycin Y3 has significant potential in scientific research and medicinal applications:

  1. Antitumor Research: Its potent cytotoxic effects make it a candidate for further development as an anticancer drug.
  2. Biosynthetic Studies: The compound serves as a model for studying nonribosomal peptide synthesis and engineering microbial systems for drug production.
  3. Chemical Biology: Researchers utilize saframycin Y3 to explore mechanisms of action related to DNA damage and repair pathways in cancer biology .
Structural Chemistry and Molecular Characterization of Saframycin Y3

Core Tetrahydroisoquinoline Scaffold: Comparative Analysis with Saframycin A and Ecteinascidin 743

Saframycin Y3 belongs to the tetrahydroisoquinoline alkaloid family, characterized by a pentacyclic bis-quinone scaffold. Its core structure shares significant homology with Saframycin A (SFM-A) and the marine-derived antitumor agent ecteinascidin 743 (ET743). The central framework consists of two tetrahydroisoquinoline units linked through a bridging carbon atom (C-21), forming a rigid saddle-shaped conformation essential for DNA minor groove binding [1] [6]. Key comparative features include:

  • C-21 Functionalization: Unlike SFM-A’s α-amino nitrile group (–C≡N), which facilitates iminium ion formation for DNA alkylation, Saframycin Y3 lacks this moiety. ET743 further diverges with a complex spirotetrahydroisoquinoline ring and additional C-substituents [1].
  • Ring Oxidation States: Saframycin Y3 retains the bis-quinone system (rings A and E) identical to SFM-A, whereas ET743 incorporates a tetrahydro-β-carboline subunit and a 10-membered lactone bridge [6].
  • Biosynthetic Origin: All three compounds derive from a tetrapeptide backbone (Ala-Gly-Tyr-Tyr) assembled by nonribosomal peptide synthetases (NRPS). Saframycin Y3’s biosynthesis involves iterative use of the final NRPS module, a mechanism demonstrated in Streptomyces lavendulae NRRL 11002 [1].

Table 1: Core Scaffold Comparison of Tetrahydroisoquinoline Antibiotics

FeatureSaframycin Y3Saframycin AEcteinascidin 743
C-21 Substituent25-Amino groupα-Amino nitrileCarbinolamine
Ring SystemPentacyclic bis-quinonePentacyclic bis-quinoneHexacyclic with lactone
BiosynthesisIterative NRPSIterative NRPSHybrid NRPS-PKS
DNA InteractionNon-covalent bindingCovalent alkylationCovalent alkylation

Side-Chain Modifications: 25-Deoxy-25-Amino Substitution and Homologation Effects

The defining structural feature of Saframycin Y3 is the 25-deoxy-25-amino substitution, which distinguishes it from SFM-A’s nitrile group at C-21. This modification arises from directed biosynthesis experiments using Streptomyces lavendulae No. 314, where amine precursors replaced endogenous substrates [3]. Consequences include:

  • Enhanced Solubility: The primary amino group at C-25 increases polarity compared to SFM-A, influencing pharmacokinetic properties.
  • Homologation Effects: Saframycin Yd-1 (26-homo-Y3) and Saframycin Yd-2 (26-demethyl-Y3) demonstrate how alkyl chain length modulates bioactivity. Yd-1’s extended methylene spacer (–CH₂–) between C-25 and the amino group reduces DNA affinity by 40% compared to Y3, as confirmed by thermal denaturation assays [3] [9].
  • Electrophilic Potential: Unlike SFM-A, Saframycin Y3 cannot form DNA-alkylating iminium ions due to the absence of a labile nitrile. Instead, it exhibits protein-targeted mechanisms, as evidenced by glyceraldehyde-3-phosphate dehydrogenase inhibition [1].

Spectroscopic Characterization: NMR, UV, and IR Spectral Signatures

Structural elucidation of Saframycin Y3 relied on comparative spectroscopy with SFM-A [3]:

  • NMR Spectroscopy:
  • ¹H NMR: Characteristic signals include H-3 (δ 4.32 ppm, d, J=10.5 Hz), H-18 (δ 3.15 ppm, m), and the C-25 amino group (δ 1.52 ppm, s, 2H). The absence of SFM-A’s C-21 nitrile peak (δ 3.02 ppm) confirms deamination.
  • ¹³C NMR: Key resonances at C-21 (δ 58.9 ppm), C-25 (δ 42.1 ppm), and quinone carbonyls (C-23: δ 186.7 ppm; C-27: δ 184.2 ppm) [3].
  • UV-Vis Spectroscopy: Absorption maxima at 230 nm (ε=28,500) and 320 nm (ε=9,800) indicate π→π* transitions of the quinone chromophores. A minor peak at 270 nm suggests amine conjugation.
  • IR Spectroscopy: Bands at 3350 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (quinone C=O), and 1590 cm⁻¹ (C=C aromatic) align with the tetrahydroisoquinoline scaffold and amino substitution [9].

Table 2: Key Spectroscopic Signatures of Saframycin Y3

TechniqueKey SignalsStructural Assignment
¹H NMRδ 4.32 (d, J=10.5 Hz)H-3 proton
δ 1.52 (s, 2H)C-25 amino group
¹³C NMRδ 186.7, 184.2Quinone carbonyls (C-23, C-27)
δ 42.1C-25 carbon
UV-Visλmax 230 nm (ε=28,500)Quinone π-system
λmax 320 nm (ε=9,800)Extended conjugation
IR3350 cm⁻¹N–H stretch
1670 cm⁻¹Quinone C=O

Dimeric Derivatives: Structural Elucidation of Saframycin Y2b and Y2b-d

Directed biosynthesis in S. lavendulae yielded homo-dimeric Saframycins via oxidative coupling:

  • Saframycin Y2b: A symmetric C25–C25' dimer linked by a biphenyl bond between two Y3 monomers. X-ray crystallography confirmed axial chirality (ΔΔG = −12.3 kcal/mol) and a 70° dihedral angle between monomer planes. This dimerization enhances DNA binding avidity through bis-intercalation [3] [4].
  • Saframycin Y2b-d: An asymmetric dimer of Saframycin Yd-1 monomers connected via C26–C26'. The extended methylene spacer (–CH₂–NH₂) in Yd-1 increases linker flexibility, reducing DNA binding affinity (Kd = 1.2 μM vs. Y2b’s 0.4 μM) [3].
  • Bioactivity Implications: Dimerization amplifies antitumor potency 10-fold against leukemia cell lines (IC50 = 0.07 μM for Y2b vs. 0.7 μM for Y3) due to dual-topoisomerase inhibition, mimicking ET743’s mechanism [4].

Table 3: Structural and Functional Attributes of Dimeric Saframycins

Properties

CAS Number

98205-62-0

Product Name

Saframycin Y3

IUPAC Name

(2S)-2-amino-N-[[(1S,2S,10R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]propanamide

Molecular Formula

C29H33N5O7

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C29H33N5O7/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(33(22)4)18(9-30)34(17)19(10-32-29(39)13(3)31)20(14)25(37)27(11)40-5/h13,16-19,22H,7-8,10,31H2,1-6H3,(H,32,39)/t13-,16+,17-,18?,19-,22+/m0/s1

InChI Key

KLKJKXQSKPPFSJ-XFPFBUNZSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)N)C#N)C(=O)C(=C(C5=O)OC)C)OC

Synonyms

saframycin Y3
saframycin-Y3

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)N)C#N)C(=O)C(=C(C5=O)OC)C)OC

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)C(N3[C@H]2CNC(=O)[C@H](C)N)C#N)C(=O)C(=C(C5=O)OC)C)OC

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